

Filorexant: A Deep Dive into its Chemical Architecture and Synthesis

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Compound of Interest

Compound Name: *Filorexant*

Cat. No.: *B1672671*

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Abstract

Filorexant, also known as MK-6096, is a potent and selective dual orexin receptor antagonist that has been investigated for the treatment of insomnia. This technical guide provides a comprehensive overview of the chemical structure and synthesis of **Filorexant**. It details the key chemical properties, stereochemistry, and the intricate synthetic pathways developed for its production, including a convergent kilogram-scale synthesis. This document is intended to serve as a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic and signaling pathways.

Chemical Structure and Properties

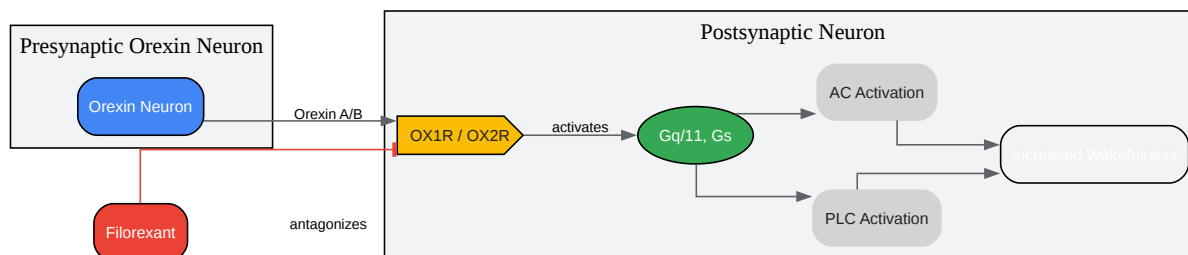
Filorexant is a complex small molecule with the IUPAC name [(2R,5R)-5-[[[(5-fluoro-2-pyridinyl)oxy]methyl]-2-methyl-1-piperidinyl][5-methyl-2-(2-pyrimidinyl)phenyl]-methanone^{[1][2]}. Its chemical and physical properties are summarized in the table below.

Identifier	Value	Reference
CAS Number	1088991-73-4	[1][3]
Molecular Formula	C ₂₄ H ₂₅ FN ₄ O ₂	[1]
Molecular Weight	420.5 g/mol	
SMILES	C[C@@H]1CC--INVALID-LINK--COC4=NC=C(C=C4)F	
InChI Key	NPFDWHQSDBWQLH-QZTJIDSGSA-N	

Filorexant's structure features a central piperidine ring with two stereocenters at the C2 and C5 positions, both having an R configuration. This specific stereochemistry is crucial for its potent antagonistic activity at the orexin 1 (OX1) and orexin 2 (OX2) receptors.

Mechanism of Action: Orexin Receptor Antagonism

Filorexant functions as a dual antagonist of both OX1 and OX2 receptors, which are key regulators of wakefulness in the brain. The orexin neuropeptides, Orexin-A and Orexin-B, bind to these G-protein coupled receptors to promote arousal. By competitively inhibiting the binding of these endogenous ligands, **Filorexant** suppresses the wake-promoting signals, thereby facilitating the onset and maintenance of sleep.



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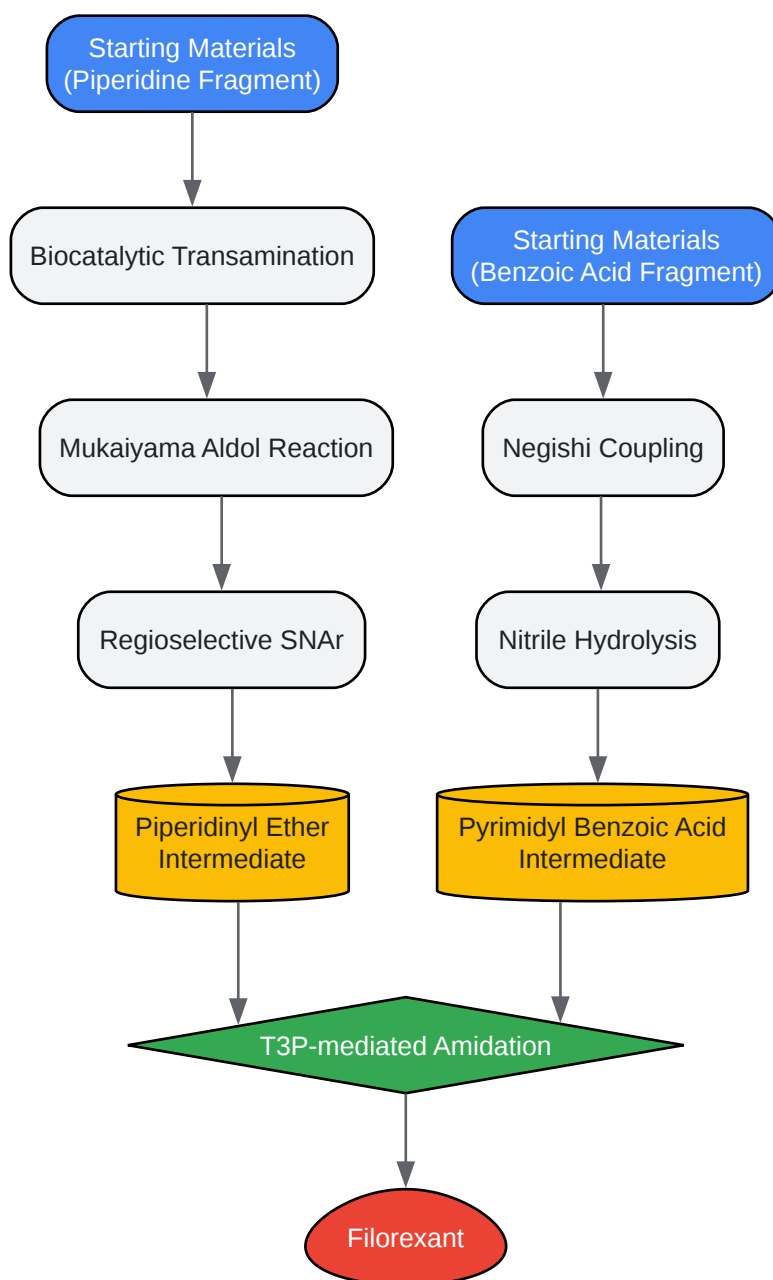
Orexin signaling pathway and **Filorexant**'s mechanism of action.

Synthesis of Filorexant

The synthesis of **Filorexant** is a multi-step process that involves the convergent coupling of two key fragments: a chiral trans-2,5-disubstituted piperidinyl ether and a 5-methyl-2-(pyrimidin-2-yl)benzoic acid moiety. Several synthetic routes have been reported, including a notable kilogram-scale synthesis suitable for manufacturing.

Synthetic Strategy Overview

A convergent synthesis approach is employed, which involves the separate synthesis of two advanced intermediates that are then combined in a final coupling step. This strategy allows for efficient production and purification of the intermediates.



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Convergent synthetic workflow for **Filorexant**.

Key Synthetic Steps and Experimental Protocols

The synthesis is characterized by several key transformations that are crucial for establishing the desired stereochemistry and assembling the final molecule.

Step 1: Biocatalytic Transamination

The chirality of the piperidine core is introduced via a highly enantioselective biocatalytic transamination of a prochiral ketone substrate. This enzymatic reaction sets the (R)-configuration at the C2 position with excellent enantiomeric excess (>99% ee).

- Protocol: The ketone substrate is treated with a combination of three enzymes: a transaminase, D-alanine as the amine donor, and pyridoxal-5'-phosphate as a cofactor. The reaction is driven to completion by the spontaneous cyclization of the intermediate aminodiester to the desired piperidone. A lactate dehydrogenase and a glucose dehydrogenase are also employed to recycle the cofactor and remove the pyruvate byproduct.

Step 2: Diastereoselective Mukaiyama Aldol Reaction

Following the establishment of the first stereocenter, a highly diastereoselective Mukaiyama aldol reaction is used to install the second stereocenter at the C5 position, yielding the trans-isomer with high selectivity (dr > 99:1).

Step 3: Regioselective Pyridyl S_NAr Reaction

The hydroxymethyl group on the piperidine ring is then coupled with 5-fluoro-2-hydroxypyridine via a regioselective aromatic nucleophilic substitution (S_NAr) reaction to form the ether linkage.

Step 4: Amide Bond Formation

The final step involves the coupling of the chiral piperidine intermediate with the 5-methyl-2-(pyrimidin-2-yl)benzoic acid. This amidation is efficiently achieved using 1-propylphosphonic anhydride (T3P) as a coupling agent.

- Protocol: The pyrimidyl benzoic acid (1.25 equiv) and the piperidine intermediate are dissolved in a suitable solvent like dichloromethane (DCM). Diisopropylethylamine (DIPEA) and T3P (3.4 equiv) are added, and the reaction mixture is heated to approximately 44 °C for 48 hours to afford **Filorexant**.

Quantitative Data Summary

The following table summarizes the reported yields and selectivity for the key synthetic steps.

Step	Transformation	Yield	Selectivity	Reference
1	Biocatalytic Transamination	76% (assay)	>99% ee	
2	Mukaiyama Aldol Reaction	90% (assay)	dr > 99:1 (trans:cis)	
4	T3P-mediated Amidation	88% (assay)	-	
Overall	9-step Kilogram-scale Synthesis	13%	-	

Conclusion

The chemical structure of **Filorexant** is characterized by a specific stereochemistry that is essential for its biological activity as a dual orexin receptor antagonist. The synthesis of this complex molecule has been accomplished through a sophisticated and efficient convergent route. Key features of the synthesis include a highly selective biocatalytic transamination to introduce chirality and a robust amidation for the final coupling. The detailed understanding of its structure and synthesis provides a solid foundation for the development of other novel orexin receptor modulators and for the optimization of large-scale manufacturing processes.

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References

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